(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone

Medicinal Chemistry Structural Biology Kinase Inhibitor Design

The target compound, (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone (CAS 851806-90-1), is a synthetic small molecule belonging to the 2-thio-substituted imidazole class. It features a 4,5-dihydroimidazole core N-acylated with a 2-fluorobenzoyl group and S-substituted with a 2-fluorobenzyl thioether moiety.

Molecular Formula C17H14F2N2OS
Molecular Weight 332.37
CAS No. 851806-90-1
Cat. No. B2585678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone
CAS851806-90-1
Molecular FormulaC17H14F2N2OS
Molecular Weight332.37
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C17H14F2N2OS/c18-14-7-3-1-5-12(14)11-23-17-20-9-10-21(17)16(22)13-6-2-4-8-15(13)19/h1-8H,9-11H2
InChIKeyPZTKXAIKNZOQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone (CAS 851806-90-1): Core Properties and Comparator Landscape


The target compound, (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone (CAS 851806-90-1), is a synthetic small molecule belonging to the 2-thio-substituted imidazole class. It features a 4,5-dihydroimidazole core N-acylated with a 2-fluorobenzoyl group and S-substituted with a 2-fluorobenzyl thioether moiety [1]. This class is primarily associated with immunomodulating and cytokine-release-inhibiting pharmacological profiles, as established by foundational patent families [2]. Its molecular formula is C₁₇H₁₄F₂N₂OS, with a molecular weight of 332.37 g/mol and a calculated XLogP3-AA of approximately 3.5 for close regioisomers, indicating moderate lipophilicity [3]. The presence of ortho-fluorine substituents on both aromatic rings distinguishes it from other regioisomers in the series, potentially altering its conformational behavior, metabolic stability, and target engagement kinetics.

Why Regioisomeric Substitution Precludes Direct Replacement of CAS 851806-90-1


Simple generic substitution within the 2-thio-substituted imidazole class is scientifically invalid due to the profound impact of fluorine regioisomerism on pharmacological activity. Foundational patents for this class explicitly define broad Markush structures, but exemplify that specific substitution patterns yield divergent biological outcomes [1]. The target compound possesses a unique ortho,ortho'-difluoro substitution pattern (2-fluorobenzoyl at N-1 and 2-fluorobenzylthio at C-2), in contrast to close analogs like CAS 851865-78-6 which bears a 4-fluorobenzyl/3-fluorobenzoyl pattern [2]. In related 2-thioimidazole p38 MAP kinase inhibitor series, shifting the halogen position has been shown to modulate IC₅₀ values by orders of magnitude, attributable to altered interactions with the hydrophobic kinase pocket . Furthermore, ortho-fluorine substitution can induce out-of-plane twisting of the aromatic ring relative to the imidazole core, directly influencing binding pose and target selectivity—a parameter unavailable to meta- or para-substituted analogs. Consequently, procurement of an incorrect regioisomer risks invalidating established SAR and producing non-reproducible biological results.

Quantitative Differentiation Evidence for CAS 851806-90-1 Against its Closest Analogs


Ortho-Fluorine-Induced Conformational Restriction vs. Meta/Para Regioisomers

The 2-fluorobenzoyl substituent of the target compound forces the benzoyl ring into a distinct torsional angle relative to the dihydroimidazole plane, compared to the 3-fluorobenzoyl group of the regioisomer CAS 851865-78-6. While direct X-ray structures are not available for this precise pair, studies on ortho-fluoro-substituted benzoyl amides consistently demonstrate that the C–F···H–C interaction creates a pseudo-six-membered ring, increasing the barrier to rotation by approximately 2–4 kcal/mol versus the unsubstituted or meta-substituted analogs [1]. This conformational locking can pre-organize the molecule into its bioactive conformation, potentially reducing the entropic penalty upon target binding and improving binding affinity in a target-specific manner.

Medicinal Chemistry Structural Biology Kinase Inhibitor Design

Differential Metabolic Stability Conferred by Ortho-Fluorine Blocking of CYP450 Oxidation Sites

The ortho-fluorine atoms on both the benzylthio and benzoyl rings of the target compound occupy positions typically susceptible to CYP450-mediated aromatic hydroxylation. In contrast, the non-fluorinated analog (1-benzoyl-2-{(2-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole, CAS 851806-69-4) retains an unblocked para position on the benzoyl ring, a known metabolic soft spot. Literature on fluorinated drug analogs demonstrates that ortho-fluorine substitution can reduce intrinsic clearance in human liver microsomes by 3- to 10-fold compared to the unsubstituted or para-fluoro congeners [1]. Although direct microsomal stability data for the target compound against CAS 851806-69-4 has not been published, the metabolic advantage of ortho-fluorine blocking is a well-established medicinal chemistry principle.

Drug Metabolism Pharmacokinetics CYP450 Inhibition

Lipophilicity Modulation and Impact on Promiscuity vs. Para/Meta Analogs

The calculated XLogP3-AA for the closely related regioisomer CAS 851865-78-6 is 3.5 [1], and the target compound is predicted to have a comparable logP value. However, the ortho-fluorine substitution pattern is known to reduce the effective lipophilicity (logD) relative to para-substituted analogs due to the electron-withdrawing inductive effect being closer to the polar amide linkage. A difference of 0.3–0.5 logD units is typical when shifting fluorine from the para to the ortho position in benzamide systems [2]. This subtle reduction in logD can lower the compound's promiscuity risk, as compounds with logD > 3.5 are statistically more likely to exhibit off-target pharmacology and phospholipidosis [3]. Therefore, the target compound may occupy a more favorable drug-like property space compared to its para-substituted congeners.

Lipophilicity Drug-likeness Off-target Promiscuity

Cytokine-Release Inhibitory Potential: Class-Level Evidence for 2-Thioimidazole Scaffold

The parent patent RU-2003128068-A explicitly claims that 2-thio-substituted imidazole derivatives, encompassing the core scaffold of the target compound, possess immunomodulating and cytokine-release-inhibiting activity [1]. The scaffold has been further validated through the development of p38 MAP kinase inhibitors with IC₅₀ values in the low nanomolar range for 2-thioether-substituted imidazoles . While the target compound itself has not been profiled in published enzymatic or cellular assays, its structural placement within a therapeutically validated scaffold provides a strong foundation for project initiation. Importantly, the specific ortho,ortho'-difluoro substitution pattern is not exemplified in the original patent Markush claims, offering potential freedom-to-operate advantages for novel composition-of-matter filings.

Immunomodulation Cytokine Inhibition Inflammation

Optimal Use Cases for (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone (CAS 851806-90-1) Based on Differentiated Evidence


Lead Optimization Programs Targeting p38 MAP Kinase or Cytokine Release with a Need for Conformational Restriction

Research teams developing inhibitors of pro-inflammatory cytokine signaling should select CAS 851806-90-1 over its regioisomeric analogs when conformational pre-organization is hypothesized to drive potency. The ortho-fluorine-induced rotational restriction (estimated 2–4 kcal/mol barrier increase) can lock the benzoyl group into the bioactive conformation, potentially improving binding entropy and selectivity against related kinases [1]. This compound is particularly suited for fragment-based or structure-guided optimization workflows where rigidification of the N-acyl moiety is desired.

Metabolic Stability Optimization Studies Where Ortho-Fluorine Blocking is Advantageous

When in vitro microsomal stability data reveals rapid oxidative metabolism of the benzoyl ring in non-fluorinated or para-fluorinated analogs, CAS 851806-90-1 offers a strategically positioned ortho-fluorine atom that blocks the primary site of CYP450-mediated hydroxylation [2]. Procurement of this compound is recommended for comparative intrinsic clearance assays against the non-fluorinated analog CAS 851806-69-4 to experimentally validate the predicted 3–10-fold improvement in metabolic half-life.

Property Space Optimization: Reducing Lipophilicity-Driven Promiscuity

In lead series where para-fluoro regioisomers (e.g., CAS 851865-78-6) approach or exceed the critical logD threshold of 3.5—associated with increased off-target toxicity risk—CAS 851806-90-1 is predicted to exhibit a logD reduction of 0.3–0.5 units due to ortho-inductive electronic effects [3]. It should be prioritized for parallel property profiling alongside the para-fluoro series to empirically determine whether the ortho-substitution pattern yields a measurably improved safety margin in CEREP panel screening or hERG binding assays.

Novel IP Generation Around a Therapeutically Validated Immunomodulatory Scaffold

The specific ortho,ortho'-difluoro substitution pattern of CAS 851806-90-1 is not exemplified in the original patent families covering 2-thio-substituted imidazoles (e.g., RU-2003128068-A) [4]. Organizations pursuing composition-of-matter patents on novel immunomodulatory agents can utilize this compound as a key intermediate or final lead molecule, potentially securing broader protection than would be possible with prior art regioisomers. Procurement of the compound at high purity (≥95%) from reputable vendors is essential for generating the comparative biological data required to support patent filing.

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